
5,6,7,8-Tetrahydropteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydropteridin-4-amine: is a heterocyclic organic compound that belongs to the class of pteridines. It is a derivative of pteridine, characterized by the presence of an amine group at the 4th position and a tetrahydropteridine ring system. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropteridin-4-amine typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of 2-amino-4-hydroxypteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydropteridine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid dihydropterins.
Reduction: The compound can be further reduced to form fully saturated pteridine derivatives.
Substitution: The amine group at the 4th position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Major Products Formed
Oxidation: Quinonoid dihydropterins.
Reduction: Fully saturated pteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the electrophile used.
Scientific Research Applications
5,6,7,8-Tetrahydropteridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: It is investigated for its potential therapeutic applications, including its role as a cofactor in enzymatic reactions and its potential use in treating metabolic disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropteridin-4-amine involves its role as a cofactor in various enzymatic reactions. It acts as a donor or acceptor of chemical groups or electrons, facilitating the catalytic activity of enzymes. The compound interacts with specific molecular targets, including aromatic amino acid hydroxylases, which are involved in the biosynthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
2-amino-5,6,7,8-tetrahydropteridin-4-ol: Another derivative of tetrahydropterin with a hydroxyl group at the 4th position.
Uniqueness
This compound is unique due to its specific structural features and its role as a cofactor in enzymatic reactions. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .
Properties
CAS No. |
49539-14-2 |
|---|---|
Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropteridin-4-amine |
InChI |
InChI=1S/C6H9N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H3,7,9,10,11) |
InChI Key |
BBMKAZOERCFSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


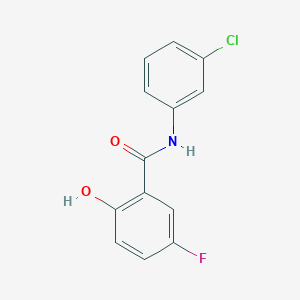


![1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B13752343.png)


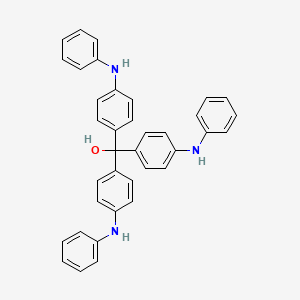

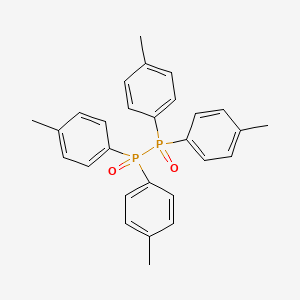
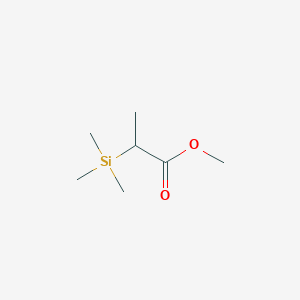
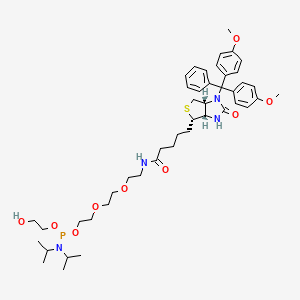
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)


